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Compound of Interest

Compound Name:
2-Hydroxy 5'-Methyl

benzophenone

Cat. No.: B13974983 Get Quote

This technical guide provides an in-depth overview of the spectroscopic data for 2-Hydroxy-5-

methylbenzophenone, a compound of interest in various chemical and pharmaceutical

research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring

such spectra. This document is intended for researchers, scientists, and professionals in drug

development who require a comprehensive understanding of this molecule's analytical profile.

Chemical Structure and Properties
IUPAC Name: (2-hydroxy-5-methylphenyl)-phenylmethanone[1]

Molecular Formula: C₁₄H₁₂O₂[1][2]

Molecular Weight: 212.24 g/mol [1][2]

CAS Number: 1470-57-1[2]

Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-Hydroxy-5-

methylbenzophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹³C NMR Spectral Data[1][3]

Chemical Shift (ppm) Assignment

199.1 C=O

159.2 C-OH

137.9 Aromatic C

136.2 Aromatic C

132.0 Aromatic C-H

130.6 Aromatic C-H

129.2 Aromatic C-H

128.1 Aromatic C-H

119.2 Aromatic C

118.1 Aromatic C-H

20.4 CH₃

¹H NMR Spectral Data

While a complete dataset for ¹H NMR was not explicitly available in the initial search, a typical

spectrum would show signals in the aromatic region (around 7-8 ppm), a singlet for the methyl

group (around 2.3 ppm), and a broad singlet for the hydroxyl proton.

Infrared (IR) Spectroscopy
The IR spectrum of 2-Hydroxy-5-methylbenzophenone reveals characteristic absorption bands

corresponding to its functional groups.[4]
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Wavenumber (cm⁻¹) Vibration Mode Functional Group

~3000-3600 O-H stretch (broad) Phenolic -OH

~3060 C-H stretch Aromatic

~2920 C-H stretch Methyl

~1630 C=O stretch Ketone

~1450-1600 C=C stretch Aromatic ring

Mass Spectrometry (MS)
The mass spectrum provides information about the mass-to-charge ratio of the molecule and

its fragments.

m/z Ion

212 [M]⁺ (Molecular Ion)

135 [M-C₆H₅]⁺

105 [C₆H₅CO]⁺

77 [C₆H₅]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
A combination of 1D and 2D NMR experiments is crucial for the complete structural elucidation

of benzophenone derivatives.[5]

Sample Preparation:

Accurately weigh 5-25 mg of the compound for ¹H NMR and 20-100 mg for ¹³C NMR.[5]
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Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean NMR tube.[5]

To remove particulate matter, the solution can be filtered through a small plug of glass

wool.[5]

Data Acquisition:

Acquire standard ¹H and ¹³C NMR spectra.[5]

For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and

HMBC can be performed to establish proton-proton and proton-carbon correlations.[5]

The spectral width for ¹³C NMR is typically set to encompass a range of 0-220 ppm.[5]

IR Spectroscopy
Sample Preparation (KBr Disc Method):

Thoroughly grind 0.05-0.5 mg of the sample with 100 mg of spectroscopic grade

potassium bromide (KBr).[6]

Place the mixture into a pressing die and apply high pressure (e.g., 10-12 tons/in²) for

about a minute to form a transparent disc.[6]

Place the disc in the sample holder of the IR spectrometer.[6]

Data Acquisition:

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

A background spectrum of a pure KBr disc should be taken for baseline correction.

Mass Spectrometry
Sample Introduction and Ionization:

The choice of ionization method depends on the analyte's properties.[7] For

benzophenone derivatives, techniques like Electrospray Ionization (ESI) or Atmospheric
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Pressure Chemical Ionization (APCI) are common, especially when coupled with liquid

chromatography.[8][9]

For direct analysis, the sample is dissolved in a suitable solvent and introduced into the

mass spectrometer.

Data Acquisition:

The mass analyzer separates ions based on their mass-to-charge ratio.

For tandem mass spectrometry (MS/MS), precursor ions are selected and fragmented to

obtain structural information.[9]

Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Profile of 2-
Hydroxy-5-methylbenzophenone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13974983#spectroscopic-data-of-2-hydroxy-5-
methyl-benzophenone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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